3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine
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Overview
Description
3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that contains both bromine and difluoromethyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine typically involves the bromination of a pyrrolo[2,3-B]pyridine precursor followed by the introduction of the difluoromethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl iodide or through the use of difluorocarbene precursors .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Cross-Coupling: Palladium catalysts and bases such as potassium carbonate are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while cross-coupling with an aryl boronic acid can produce a biaryl compound .
Scientific Research Applications
3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral drugs.
Chemical Biology: The compound can be used to study biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(difluoromethyl)pyridine
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 5-Bromo-3-(trifluoromethyl)-2-pyridinol
Uniqueness
3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and difluoromethyl groups enhances its reactivity and potential for diverse chemical transformations. Additionally, its pyrrolo[2,3-B]pyridine core structure is a versatile scaffold for the development of novel compounds with therapeutic potential .
Properties
Molecular Formula |
C8H5BrF2N2 |
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Molecular Weight |
247.04 g/mol |
IUPAC Name |
3-bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H5BrF2N2/c9-6-3-13-8-5(6)1-4(2-12-8)7(10)11/h1-3,7H,(H,12,13) |
InChI Key |
RLJTXTSQUWOVPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)C(F)F |
Origin of Product |
United States |
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